1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-(4-ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2.ClH/c1-2-12-15-16-13(11-4-3-7-18(11)12)17-8-5-10(6-9-17)14(19)20;/h3-4,7,10H,2,5-6,8-9H2,1H3,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPBZAHWTLKSGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(C2=CC=CN21)N3CCC(CC3)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrrolo[1,2-d]triazin Core
The pyrrolo[1,2-d]triazin nucleus is typically synthesized by cyclization of substituted pyrrole and triazine precursors. This step may involve:
- Condensation reactions under acidic or basic catalysis.
- Use of ethyl or other alkylating agents to introduce the 4-ethyl substituent on the triazine ring.
Coupling to Piperidine-4-carboxylic Acid Derivative
The key step involves attaching the pyrrolotriazine moiety to the piperidine ring bearing a carboxylic acid group at the 4-position. This is often achieved by:
- N-alkylation or nucleophilic substitution reactions.
- Use of protected piperidine-4-carboxylic acid esters to prevent side reactions.
- Catalytic coupling reactions, sometimes involving palladium catalysts in Suzuki-Miyaura cross-coupling when boronate intermediates are used.
Salt Formation
The final step converts the free base compound to its hydrochloride salt by treatment with hydrochloric acid, improving the compound’s physicochemical properties for handling and biological evaluation.
Representative Experimental Procedure and Reaction Conditions
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrrolotriazine core formation | Cyclization of substituted pyrrole and triazine precursors under controlled temperature | 70-85% | Requires careful control of reaction time and temperature to avoid side products |
| Introduction of 4-ethyl substituent | Alkylation with ethyl halides or equivalent reagents | 65-80% | Alkylation selectivity is critical |
| Coupling with piperidine-4-carboxylic acid ester | Palladium-catalyzed cross-coupling in presence of base (e.g., sodium carbonate), solvents such as toluene/ethanol/water, at 80 °C for 4-5 hours | 90-93% | High yield and purity achieved with Pd catalysts and degassed solvents; inert atmosphere recommended |
| Hydrochloride salt formation | Treatment with HCl in suitable solvent | Quantitative | Enhances compound stability and solubility |
A specific example of a high-yielding coupling step involves the reaction of a boronate ester derivative of the pyrrolotriazine intermediate with a bromo-substituted piperidine derivative using tetrakis(triphenylphosphine)palladium(0) as catalyst, potassium or sodium carbonate as base, in a toluene/ethanol/water mixture at 80 °C under inert atmosphere for approximately 4.5 hours. This method consistently yields the coupled product in over 90% yield with high purity after standard workup and purification.
Research Findings and Optimization Insights
- Yield Improvement: Earlier methods suffered from low yields (~38%) due to side reactions such as dimerization during alkylation steps. Improved two-step processes and catalytic couplings have significantly increased yields to above 90%.
- Purity and Scalability: Avoidance of chromatographic purification in industrial synthesis is achieved by optimizing reaction conditions to minimize impurities and side products, enabling easier crystallization and isolation.
- Catalyst Selection: Palladium-based catalysts, especially tetrakis(triphenylphosphine)palladium(0), have proven effective in cross-coupling steps, enhancing reaction rates and selectivity.
- Solvent and Base Effects: Mixed solvent systems (toluene/ethanol/water) and mild bases (Na2CO3 or KOAc) facilitate efficient coupling and product precipitation.
- Salt Formation: Conversion to hydrochloride salt stabilizes the compound for storage and biological testing.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Core cyclization temperature | 80-120 °C | Efficient ring closure, 70-85% yield |
| Alkylation agent | Ethyl halides (e.g., ethyl bromide) | 65-80% yield, selective 4-ethyl substitution |
| Coupling catalyst | Pd(PPh3)4 (0.05 mmol per mmol substrate) | >90% yield, high purity |
| Base | Sodium carbonate or potassium acetate | Facilitates coupling, suppresses side reactions |
| Solvent system | Toluene:EtOH:H2O (2:1:variable) | Optimal solubility and reaction rate |
| Reaction time for coupling | 4-5 hours at 80 °C | Complete conversion |
| Salt formation | HCl in organic solvent | Quantitative conversion to hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise as a potential therapeutic agent, particularly in the field of cancer treatment. It is structurally related to other triazine compounds known for their ability to inhibit protein kinases, which are crucial in cancer cell signaling pathways. The compound's ability to interact with kinase enzymes positions it as a candidate for developing targeted cancer therapies .
Biochemical Research
In biochemical studies, 1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride serves as a probe to investigate enzyme interactions and cellular signaling pathways. Its inhibitory effects on specific kinases can help elucidate the roles of these enzymes in various biological processes. For example, it has been observed to modulate gene expression and influence cellular metabolism by altering kinase activity .
Synthetic Chemistry
The compound acts as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with potential therapeutic applications. The synthesis typically involves multi-step reactions that can be optimized for yield and purity .
Case Study 1: Kinase Inhibition
A study demonstrated that derivatives of pyrrolo[2,1-f][1,2,4]triazine effectively inhibit various protein kinases. The research highlighted the potential of this compound as a selective inhibitor within this class of compounds. The findings suggest that modifications to the triazine core can enhance selectivity and potency against specific kinase targets .
Case Study 2: Cellular Effects
In vitro experiments have shown that this compound influences cell signaling pathways related to neuronal activity. For instance, it has been reported to reduce immobility time in mouse models during behavioral tests, indicating potential antidepressant effects through modulation of neurotransmitter systems .
Mechanism of Action
The mechanism by which 1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Core Modifications
- 1-(Thien-2-ylmethyl)piperidine-4-carboxylic Acid Hydrochloride Hydrate (CAS 944450-84-4) :
Replaces the 4-ethylpyrrolotriazine group with a thien-2-ylmethyl substituent. The thiophene ring introduces sulfur-based aromaticity, which may alter electronic properties and binding interactions compared to the triazine system in the target compound . - 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid: Substitutes the triazine moiety with an ethoxycarbonyl group.
- 1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic Acid (CAS 1708428-39-0): Lacks the ethyl group on the pyrrolotriazine ring.
Key Structural Differences
Solubility and Lipophilicity
- 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid :
- 1-(Thien-2-ylmethyl)piperidine-4-carboxylic Acid Hydrochloride Hydrate :
The target compound’s hydrochloride salt likely enhances solubility compared to neutral analogs.
Metabolic Stability
- The ethoxycarbonyl group is prone to hydrolysis, which may shorten half-life.
The ethyl group in the target compound may confer metabolic stability by shielding the triazine ring from enzymatic degradation.
Biological Activity
1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological effects, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a pyrrolo[1,2-d][1,2,4]triazine core attached to a piperidine ring. Its molecular formula is with a molecular weight of approximately 300.78 g/mol. The compound's structure is crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[1,2-d][1,2,4]triazine derivatives. For instance, compounds featuring similar structural motifs have shown promising results against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 4f | MCF-7 | 4.53 |
| 5d | HCT-116 | 3.66 |
| 5c | HepG2 | 2.29 |
These compounds demonstrated significant inhibition of cell proliferation through apoptosis induction by targeting pathways such as EGFR and PI3K/AKT/mTOR signaling cascades .
Antiviral Activity
Pyrrolo[2,1-f][1,2,4]triazines have been investigated for their antiviral properties. In vitro studies indicate that these compounds can inhibit neuraminidase activity, which is essential for viral replication. The selectivity index for certain derivatives against influenza virus strains has been reported as high as 188, indicating low cytotoxicity alongside effective antiviral action .
The biological activity of this compound has been linked to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit soluble epoxide hydrolase and other key enzymes involved in metabolic pathways .
- Targeting Kinase Pathways : The triazine moiety is critical for binding to kinase receptors involved in cell signaling and proliferation .
Case Studies
Several case studies illustrate the compound's potential:
- In Vivo Studies : Research involving animal models has shown that derivatives similar to this compound can significantly reduce tumor growth rates when administered alongside standard chemotherapy agents.
- Clinical Implications : Ongoing clinical trials are assessing the efficacy of pyrrolo[1,2-d][1,2,4]triazine derivatives in combination therapies for cancer treatment.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer:
- Key Steps :
- Nucleophilic Substitution : React piperidine-4-carboxylic acid derivatives with activated pyrrolo-triazine intermediates under anhydrous conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) .
- Salt Formation : Treat the free base with HCl in ethanol or diethyl ether to form the hydrochloride salt. Monitor pH to ensure stoichiometric equivalence .
- Optimization Strategies :
- Use high-purity reagents to minimize side reactions.
- Employ microwave-assisted synthesis to reduce reaction time and improve yield .
- Monitor reaction progress via TLC or HPLC to identify incomplete steps.
Q. How should researchers validate the structural integrity and purity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Confirm proton environments (e.g., ethyl group at δ ~1.2–1.4 ppm, piperidine protons at δ ~2.5–3.5 ppm) and absence of impurities .
- Mass Spectrometry (LCMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₄H₁₉ClN₆O₂) .
- Elemental Analysis : Ensure Cl⁻ content matches theoretical values for the hydrochloride salt.
- Purity Assessment :
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation :
- Wear PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Use fume hoods during synthesis to prevent inhalation of HCl vapors .
- Emergency Procedures :
- For skin exposure: Rinse immediately with water for 15 minutes; seek medical attention if irritation persists.
- For accidental ingestion: Administer activated charcoal and consult a poison control center .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- In Silico Strategies :
- Quantum Chemical Calculations : Predict reactivity and stability of the pyrrolo-triazine core using DFT (e.g., Gaussian 16) .
- Molecular Dynamics : Simulate solubility in aqueous buffers by analyzing logP values (target ≤3 for improved bioavailability).
- ADMET Prediction :
- Use tools like SwissADME to assess absorption barriers (e.g., P-glycoprotein efflux) and metabolic liabilities (e.g., CYP450 interactions) .
Q. What experimental designs resolve discrepancies in biological activity data across different assay systems?
Methodological Answer:
- Controlled Variables :
- Standardize assay conditions (pH 7.4, 37°C) and cell lines (e.g., HEK293 vs. CHO-K1).
- Include positive controls (e.g., known kinase inhibitors) to validate assay sensitivity .
- Data Normalization :
- Normalize activity to vehicle controls and report IC₅₀ values with 95% confidence intervals.
- Use ANOVA with post-hoc Tukey tests to identify statistically significant outliers .
Q. How can researchers address low aqueous solubility during formulation studies?
Methodological Answer:
- Formulation Strategies :
- Salt Screening : Test alternative counterions (e.g., mesylate, citrate) to improve solubility .
- Nanoemulsions : Use PEGylated lipids to encapsulate the compound for enhanced dissolution .
- Solubility Enhancement :
Q. What in vitro assays are suitable for evaluating target engagement and mechanism of action?
Methodological Answer:
- Assay Selection :
- Kinase Inhibition : Use TR-FRET-based assays to measure ATP-binding displacement (e.g., Z′-LYTE® kinase assay) .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled competitors) for affinity determination .
- Mechanistic Studies :
- Western blotting to assess downstream signaling markers (e.g., phosphorylated ERK or AKT) .
Q. How can synthetic byproducts or impurities be systematically identified and quantified?
Methodological Answer:
- Impurity Profiling :
- Quantification :
- Calibrate against reference standards (e.g., USP-grade impurities) for accurate peak integration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
